![molecular formula C10H13FO B3215878 1-(2-Fluorophenyl)-2-methyl-1-propanol CAS No. 116707-08-5](/img/structure/B3215878.png)
1-(2-Fluorophenyl)-2-methyl-1-propanol
Overview
Description
1-(2-Fluorophenyl)-2-methyl-1-propanol, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMP is a chiral compound, meaning it has a non-superimposable mirror image. This property makes it a valuable tool for studying asymmetric synthesis and chiral separation.
Mechanism of Action
1-(2-Fluorophenyl)-2-methyl-1-propanol acts as a chiral auxiliary by forming a diastereomeric complex with the substrate, which can then undergo a reaction to form a chiral product. This mechanism has been used in the synthesis of various chiral compounds, including amino acids and natural products.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-(2-Fluorophenyl)-2-methyl-1-propanol. However, studies have shown that 1-(2-Fluorophenyl)-2-methyl-1-propanol does not exhibit significant toxicity or mutagenicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-Fluorophenyl)-2-methyl-1-propanol is its chiral nature, which makes it a valuable tool for studying asymmetric synthesis and chiral separation. 1-(2-Fluorophenyl)-2-methyl-1-propanol is also relatively easy to synthesize and purify. However, one limitation is that 1-(2-Fluorophenyl)-2-methyl-1-propanol is not commercially available, and researchers must synthesize it themselves.
Future Directions
There are several potential future directions for research on 1-(2-Fluorophenyl)-2-methyl-1-propanol. One area of interest is the development of new synthetic methods for 1-(2-Fluorophenyl)-2-methyl-1-propanol and its derivatives. Another area of interest is the use of 1-(2-Fluorophenyl)-2-methyl-1-propanol in the synthesis of new chiral compounds with potential applications in drug discovery and development.
Overall, 1-(2-Fluorophenyl)-2-methyl-1-propanol is a valuable tool for studying asymmetric synthesis and chiral separation. Its chiral nature and ease of synthesis make it a promising compound for future research in various fields.
Scientific Research Applications
1-(2-Fluorophenyl)-2-methyl-1-propanol has been used in various scientific research applications, including asymmetric synthesis, chiral separation, and as a chiral auxiliary in organic synthesis. 1-(2-Fluorophenyl)-2-methyl-1-propanol has also been used as a starting material for the synthesis of other chiral compounds.
properties
IUPAC Name |
1-(2-fluorophenyl)-2-methylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPFSSPGUHTLSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272936 | |
Record name | 2-Fluoro-α-(1-methylethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2-methylpropan-1-ol | |
CAS RN |
116707-08-5 | |
Record name | 2-Fluoro-α-(1-methylethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116707-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-α-(1-methylethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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